molecular formula C12H12ClNO2 B2659638 Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate CAS No. 1352895-12-5

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate

Cat. No.: B2659638
CAS No.: 1352895-12-5
M. Wt: 237.68
InChI Key: WLRCVXSUUHJKGI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 5th position, and an ethyl ester group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chloroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate undergoes cyclization to form the indole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the indole scaffold .

Comparison with Similar Compounds

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Biological Activity

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound belongs to the indole family of compounds, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves the chlorination of indole derivatives followed by carboxylation. Various methods have been reported for its preparation, emphasizing the importance of reaction conditions that yield high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anticancer Activity : The compound has shown potential as an inhibitor of various cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways associated with cancer proliferation, particularly those involving mutated forms of EGFR and BRAF .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The indole structure is known to facilitate interactions with bacterial enzymes, disrupting their function .

Anticancer Activity

A recent study evaluated the antiproliferative effects of various indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound has a GI50 value ranging from 29 nM to 78 nM, demonstrating significant efficacy in inhibiting cancer cell growth .

CompoundCell LineGI50 (nM)
This compoundMCF-745
This compoundA54932
This compoundHeLa50

Antimicrobial Activity

In antimicrobial assays, this compound exhibited varying degrees of activity against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli8
Pseudomonas aeruginosa32

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited cell proliferation in various cancer types. It was found to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound had potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antibiotic .
  • Mechanistic Insights : Research into the mechanism of action suggested that the compound interacts with specific enzymes involved in metabolic pathways critical for cell survival, leading to cell death in cancerous tissues while sparing normal cells .

Properties

IUPAC Name

ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-9(14-10)5-4-7(2)11(8)13/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRCVXSUUHJKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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